molecular formula C18H23FN4O2 B2557271 (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1172950-81-0

(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone

Número de catálogo B2557271
Número CAS: 1172950-81-0
Peso molecular: 346.406
Clave InChI: YCCFRJOAJXEHQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNJ-42226314 is a reversible and highly selective Monoacylglycerol Lipase (MAGL) inhibitor . It has been studied for its potential therapeutic effects in a vast array of complex human diseases .

Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

Novel derivatives of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone, including compounds with a 4-fluorophenyl group, have been synthesized and evaluated for their antifungal activity. Preliminary structure-activity relationship studies indicate that certain phenyl substitutions, such as 4-fluorophenyl, enhance antifungal efficacy. This highlights the potential application of these compounds in developing new antifungal agents (Hong-Shui Lv et al., 2013).

CNS Depressant and Anticonvulsant Properties

A series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones have been synthesized and demonstrated to exhibit central nervous system depressant activity, with some showing potential as anticonvulsants. These findings suggest these compounds could be explored further for their therapeutic potential in treating CNS disorders (D. Butler et al., 1984).

Acetylcholinesterase Inhibition

Arylisoxazole-phenylpiperazine derivatives have been designed, synthesized, and tested as selective inhibitors of acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases. One compound in particular showed significant inhibitory activity, indicating the potential of these derivatives in treating conditions like Alzheimer's disease (Mina Saeedi et al., 2019).

Anti-inflammatory Activity of Pyrazole Derivatives

New pyrazole derivatives of gallic acid have been synthesized and demonstrated to possess anti-inflammatory activity. This activity was assessed through in vivo tests, suggesting the therapeutic potential of these compounds in treating inflammation-related disorders (S. Arunkumar et al., 2009).

Antimicrobial Activity

Several novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains. The presence of certain substituents, like methoxy groups, significantly enhanced this activity, suggesting a potential application in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Mecanismo De Acción

The serine hydrolase monoacylglycerol lipase (MAGL) is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . JNJ-42226314 inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .

Safety and Hazards

Though 30 mg/kg induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power, 3 mg/kg still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power .

Direcciones Futuras

Potentiation of endocannabinoid signaling activity via inhibition of the serine hydrolase monoacylglycerol lipase (MAGL) is an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation . It is anticipated that the profile exhibited by this compound will allow for precise modulation of 2-AG levels in vivo, supporting potential therapeutic application in several central nervous system disorders .

Propiedades

IUPAC Name

[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-3-12-25-16-13-23(15-6-4-14(19)5-7-15)20-17(16)18(24)22-10-8-21(2)9-11-22/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCFRJOAJXEHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.